REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].NC1C=CC=CC=1>>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
p-formaldehyde
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.24 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed in an oil bath at 90° C
|
Type
|
CUSTOM
|
Details
|
after about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
TEMPERATURE
|
Details
|
The cooled crude product
|
Type
|
WASH
|
Details
|
was base-washed twice through a solvent extraction
|
Type
|
WASH
|
Details
|
washed once with deionized water
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residual solution was dried
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the purified product was dried in a vacuum oven at 40° C. for 6 hours
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].NC1C=CC=CC=1>>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
p-formaldehyde
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.24 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed in an oil bath at 90° C
|
Type
|
CUSTOM
|
Details
|
after about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
TEMPERATURE
|
Details
|
The cooled crude product
|
Type
|
WASH
|
Details
|
was base-washed twice through a solvent extraction
|
Type
|
WASH
|
Details
|
washed once with deionized water
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residual solution was dried
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the purified product was dried in a vacuum oven at 40° C. for 6 hours
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |